N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide
Overview
Description
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carboxamide group attached to a phenyl ring substituted with a pentylcyclohexyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann thiophene synthesis. These methods involve the cyclization of appropriate precursors in the presence of sulfur sources and catalysts.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Substitution with the Phenyl and Pentylcyclohexyl Groups: The phenyl ring substituted with a pentylcyclohexyl group can be attached to the thiophene ring through a series of reactions, including Friedel-Crafts acylation and subsequent reduction and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular targets involved would require detailed biochemical studies and experimental validation.
Comparison with Similar Compounds
- N-[4-(4-pentylcyclohexyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide
- N-[4-(4-pentylcyclohexyl)phenyl]-2-thiophenecarboxamide
Comparison: N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and chemical properties compared to other similar compounds. The thiophene ring enhances its potential applications in organic electronics and materials science. Additionally, the specific substitution pattern on the phenyl ring may influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NOS/c1-2-3-4-6-17-8-10-18(11-9-17)19-12-14-20(15-13-19)23-22(24)21-7-5-16-25-21/h5,7,12-18H,2-4,6,8-11H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNBZIDFUVHGNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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